![molecular formula C17H12BrN3 B14210475 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl- CAS No. 824968-60-7](/img/structure/B14210475.png)
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromophenyl and methyl groups in the structure of this compound enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl- can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between a 1,3-dipole compound and an o-hydroxyaromatic ketone. The reaction is typically carried out in an acetonitrile solution under reflux conditions with the presence of a base such as potassium carbonate or potassium phosphate . This method yields moderate to good amounts of the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applicable for its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a fluorescent probe due to its good fluorescence emission properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide in lipopolysaccharide-induced cells, indicating its potential as an anti-inflammatory agent . The compound may also interact with various kinases, affecting cellular signaling pathways involved in proliferation and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds have similar structural features and biological activities.
Pyrazolo[4,3-c]quinoline derivatives: These compounds also exhibit anti-inflammatory properties and are structurally related.
Uniqueness
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl- is unique due to the presence of the bromophenyl and methyl groups, which enhance its chemical reactivity and biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
824968-60-7 |
|---|---|
Fórmula molecular |
C17H12BrN3 |
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
5-(3-bromophenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H12BrN3/c1-10-15-17(21-20-10)14-8-3-2-7-13(14)16(19-15)11-5-4-6-12(18)9-11/h2-9H,1H3,(H,20,21) |
Clave InChI |
DVMHJYXZLNUFAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





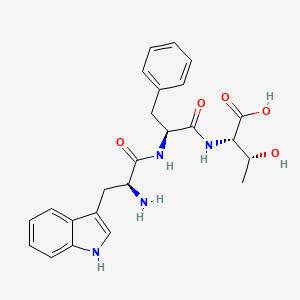
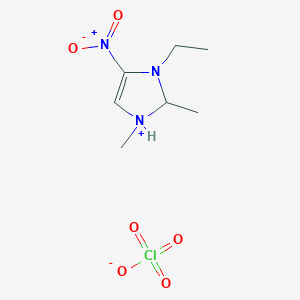
![3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210408.png)
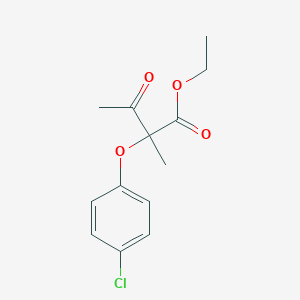
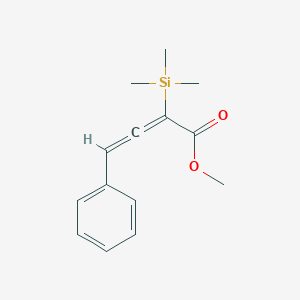
![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14210436.png)
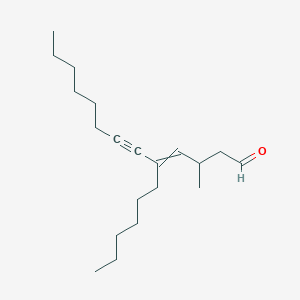
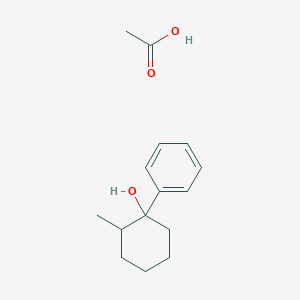

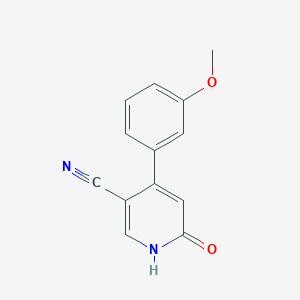
![Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14210469.png)
